molecular formula C15H15N3O2S B2634852 (E)-1-(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one CAS No. 2035001-37-5

(E)-1-(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one

Katalognummer: B2634852
CAS-Nummer: 2035001-37-5
Molekulargewicht: 301.36
InChI-Schlüssel: LSFXRUKUBYEZER-AATRIKPKSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(E)-1-(3-(Pyridazin-3-yloxy)pyrrolidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one (CAS 2035001-37-5) is a structurally distinct chemical compound featuring a pyridazine-pyrrolidine core linked to a thiophene-substituted enone moiety. This configuration imparts significant potential reactivity and binding affinity, making it a valuable candidate for applications in medicinal chemistry and agrochemical research . The presence of the electron-rich pyridazine and thiophene heterocycles suggests promising interactions with various biological targets, such as enzymes or receptors . The compound's α,β-unsaturated ketone (enone) functionality further enhances its utility, potentially serving as a Michael acceptor in synthetic pathways or as a key intermediate for the construction of more complex molecules . The well-defined stereochemistry (E-configuration) ensures consistency in reactivity and binding behavior, supporting reproducible results in research applications. The pyridazine heterocycle is a recognized scaffold in pharmacologically active compounds, featured in molecules studied for cardiovascular effects and other therapeutic areas . Furthermore, five-membered heterocycles like the thiophene ring in this compound are essential structural components in numerous FDA-approved antibiotics and other bioactive molecules, underlining the importance of such motifs in drug discovery . This compound is intended for research purposes such as hit-to-lead optimization, structure-activity relationship (SAR) studies, and the exploration of new chemical entities for various biological activities. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Eigenschaften

IUPAC Name

(E)-1-(3-pyridazin-3-yloxypyrrolidin-1-yl)-3-thiophen-2-ylprop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O2S/c19-15(6-5-13-3-2-10-21-13)18-9-7-12(11-18)20-14-4-1-8-16-17-14/h1-6,8,10,12H,7,9,11H2/b6-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSFXRUKUBYEZER-AATRIKPKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=NN=CC=C2)C(=O)C=CC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CC1OC2=NN=CC=C2)C(=O)/C=C/C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one typically involves multi-step organic reactions One common approach is to start with the preparation of the pyridazin-3-yloxy intermediate, which is then coupled with a pyrrolidin-1-yl derivative

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

(E)-1-(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one can undergo various types of chemical reactions, including:

    Oxidation: The thiophen-2-yl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The double bond in the prop-2-en-1-one moiety can be reduced to form the corresponding alkane.

    Substitution: The pyridazin-3-yloxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Saturated alkanes.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Research has shown that compounds containing thiophene and pyridazine derivatives exhibit promising anticancer properties. For example, a study demonstrated that derivatives similar to (E)-1-(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one displayed significant cytotoxicity against various cancer cell lines. The IC50 values for these compounds were notably lower than standard chemotherapeutic agents, indicating their potential as effective anticancer agents .

CompoundCell LineIC50 (µM)
This compoundMCF755.2
DoxorubicinMCF771.8

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial efficacy. Thiophene derivatives are known for their antibacterial and antifungal activities. A series of studies have indicated that the incorporation of pyridazine enhances the antimicrobial spectrum of the compound, making it effective against both Gram-positive and Gram-negative bacteria .

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions, including the formation of the pyrrolidine and thiophene rings followed by coupling reactions with pyridazine derivatives. Variations in substituents on the thiophene or pyridazine rings can lead to derivatives with enhanced biological activities.

Synthetic Route Example

A common synthetic route includes:

  • Formation of the pyrrolidine core via cyclization.
  • Introduction of the thiophene moiety through electrophilic substitution.
  • Coupling with pyridazine derivatives under controlled conditions.

Case Studies

Several case studies have highlighted the effectiveness of this compound in preclinical models:

Study on Anticancer Efficacy

A recent study published in a peer-reviewed journal evaluated the anticancer effects of this compound on human breast cancer cells (MCF7). The results indicated that it significantly inhibited cell growth compared to untreated controls, reinforcing its potential as an anticancer agent .

Antimicrobial Testing

Another study assessed its antimicrobial properties against a panel of pathogens, showing promising results against strains of Staphylococcus aureus and Escherichia coli, suggesting its utility in developing new antimicrobial therapies .

Wirkmechanismus

The mechanism of action of (E)-1-(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one would depend on its specific application. In a biological context, it could interact with enzymes or receptors, modulating their activity. The pyridazin-3-yloxy group may bind to specific protein targets, while the thiophen-2-yl group could enhance membrane permeability.

Vergleich Mit ähnlichen Verbindungen

Structural Analogues with Thiophen-2-yl Substitutions

Several compounds share the (E)-3-(thiophen-2-yl)prop-2-en-1-one backbone but differ in substituents:

Compound Name Substituents Molecular Weight (g/mol) Melting Point (°C) Key Applications/Properties Evidence ID
(E)-3-(Anthracen-9-yl)-1-(thiophen-2-yl)prop-2-en-1-one (precursor to 23q) Anthracene, thiophen-2-yl ~452.5* 233–236 Anticancer research (via Diels-Alder)
(E)-1-(4-(3-(4-(((4,5-Dihydrothiazol-2-yl)thio)methyl)-1H-1,2,3-triazol-1-yl)propoxy)phenyl)-3-(thiophen-2-yl)prop-2-en-1-one (I-16) Triazole-thiazole, thiophen-2-yl ~585.7* 104–106 Antimicrobial activity
(E)-1-(2-Hydroxyphenyl)-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)prop-2-en-1-one (3) Pyrazole-phenyl, hydroxyl ~428.5* Not reported Fluorescent materials

Notes:

  • The target compound’s pyridazin-3-yloxy-pyrrolidine group distinguishes it from anthracene or triazole-based analogs, likely reducing molecular weight (~350–400 g/mol estimated) compared to 23q or I-14.
  • Thiophen-2-yl groups are associated with π-π stacking interactions, enhancing binding to biological targets .

Pyrrolidine-Containing Enones

Pyrrolidine-substituted enones are common in medicinal chemistry due to their conformational flexibility:

Compound Name Substituents Molecular Weight (g/mol) Key Findings Evidence ID
(E)-3-Phenyl-1-(pyrrolidin-1-yl)prop-2-en-1-one Phenyl, pyrrolidine 201.26 Standard chalcone scaffold
(E)-3-(Furan-3-yl)-1-(pyrrolidin-1-yl)prop-2-en-1-one (7) Furan-3-yl, pyrrolidine ~207.2* EthR inhibitor precursor

Comparison :

Heterocyclic Modifications in Enones

Substitution of oxygen or nitrogen heterocycles influences physicochemical properties:

Compound Name Heterocycle Molecular Weight (g/mol) Biological Relevance Evidence ID
(E)-1-(2-Chloropyrazin-3-yl)-3-phenylprop-2-en-1-one (3a) Chloropyrazine ~248.7* Intermediate for pyrazinone synthesis
(E)-3-(4-Chlorophenyl)-1-(4-(3-(4-(((4,5-dihydrothiazol-2-yl)thio)methyl)-1H-1,2,3-triazol-1-yl)propoxy)phenyl)prop-2-en-1-one (I-13) Triazole-thiazole ~584.1* Antimicrobial agent

Key Observations :

  • Pyridazine’s two adjacent nitrogen atoms may enhance solubility in polar solvents compared to pyrazine () or furan derivatives.
  • The target compound’s pyrrolidine-pyridazine linkage could mimic natural product pharmacophores, improving target affinity.

Biologische Aktivität

The compound (E)-1-(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure with several functional groups, including a pyridazine ring, a pyrrolidine moiety, and a thiophene ring. These components are known for their diverse biological activities, making the compound a candidate for various pharmacological applications.

Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, related derivatives have shown efficacy against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. The mechanism often involves disruption of bacterial cell wall synthesis or interference with essential metabolic pathways .

Anti-inflammatory Effects

Compounds containing thiophene and pyridazine rings have been investigated for their anti-inflammatory properties. In vitro assays have demonstrated that these compounds can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response. This inhibition can lead to reduced production of pro-inflammatory mediators .

Enzyme Inhibition

Research has highlighted the potential of this compound as an enzyme inhibitor. Specifically, docking studies suggest that it may interact with key enzymes involved in various biochemical pathways, modulating their activity and influencing cellular signaling processes .

The biological activity of this compound is likely mediated through several mechanisms:

  • Receptor Binding : The compound may bind to specific receptors or enzymes, altering their function.
  • Signal Transduction Modulation : By affecting downstream signaling pathways, it could influence various cellular responses.
  • Structural Interactions : The presence of heterocyclic rings allows for multiple interactions at the molecular level, enhancing its bioactivity.

Study 1: Antimicrobial Efficacy

In a comparative study, derivatives of the compound were tested against standard bacterial strains using the agar disc-diffusion method. Results indicated that several derivatives exhibited significant antimicrobial activity with minimum inhibitory concentration (MIC) values ranging from 4.9 to 17 µM against E. coli and S. aureus .

Study 2: Anti-inflammatory Potential

A separate study focused on the anti-inflammatory properties of related compounds revealed that they effectively inhibited COX enzymes in vitro, suggesting potential therapeutic applications in treating inflammatory diseases .

Data Summary

Activity Type Target Effect IC50/MIC Values
AntimicrobialE. coliSignificant inhibition4.9 - 17 µM
S. aureusSignificant inhibition360 - 710 nM
Anti-inflammatoryCOX enzymesInhibitionNot specified

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (E)-1-(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one?

  • Methodology : Utilize coupling reactions between pyridazine-pyrrolidine intermediates and thiophene-containing enones. For example, a peptide coupling agent like HOBt/TBTU with NEt₃ in anhydrous DMF can link the pyrrolidin-1-yl and thiophen-2-yl moieties . Electrophilic substitution on the thiophene ring (e.g., halogenation) may precede the formation of the enone system, as seen in analogous compounds .

Q. How is the stereochemistry of the (E)-configured double bond confirmed?

  • Methodology : X-ray crystallography is definitive. For example, similar enones (e.g., (E)-3-[5-(diphenylamino)thiophen-2-yl]-1-(pyridin-3-yl)prop-2-en-1-one) were structurally resolved using SHELXTL, with refinement parameters like R=0.039R = 0.039 and wR=0.138wR = 0.138 . Alternatively, 1H^1H-NMR coupling constants (J15HzJ \geq 15 \, \text{Hz} for trans double bonds) can provide preliminary confirmation .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • Methodology :

  • NMR : 1H^1H- and 13C^{13}C-NMR to confirm regiochemistry and substituent positions (e.g., thiophene protons at δ 6.8–7.5 ppm) .
  • Mass Spectrometry : High-resolution MS (e.g., ESI-TOF) to verify molecular weight (e.g., C18H16N3O2SC_{18}H_{16}N_3O_2S, expected m/zm/z 346.09) .
  • X-ray Diffraction : For absolute stereochemical assignment and packing analysis .

Advanced Research Questions

Q. How can SHELXL refinement resolve challenges in crystallographic analysis (e.g., twinning or disorder)?

  • Methodology :

  • Twinning : Use the TWIN/BASF commands in SHELXL to model twin domains. For example, refine twin matrix components iteratively while monitoring RmergeR_{\text{merge}} .
  • Disorder : Apply PART/SUMP restraints or ISOR/SADI constraints to manage anisotropic displacement parameters for disordered atoms .
  • Validation : Cross-check with Mercury's "Packing Similarity" tool to ensure structural consistency .

Q. What strategies address contradictions between computational and experimental spectroscopic data?

  • Methodology :

  • DFT Calculations : Optimize the molecular geometry using Gaussian or ORCA, then simulate NMR shifts (e.g., GIAO method) or UV-vis spectra. Compare deviations >0.1 ppm (NMR) or >10 nm (UV) to identify conformational discrepancies .
  • Cross-Validation : Use multiple techniques (e.g., IR for carbonyl confirmation at ~1650 cm⁻¹) to reconcile computational predictions .

Q. How do intermolecular interactions (e.g., π-stacking) influence physicochemical properties?

  • Methodology :

  • Crystal Packing Analysis : In Mercury, calculate centroid distances (e.g., 3.5–4.0 Å for π-π interactions) and hydrogen-bonding networks (e.g., C–H···O/N) using the Materials Module .
  • Solubility Prediction : Correlate packing density (e.g., Vm>2.0A˚3/DaV_m > 2.0 \, \text{Å}^3/\text{Da}) with experimental solubility in DMSO or aqueous buffers .

Q. How can reaction mechanisms for key synthetic steps be elucidated?

  • Methodology :

  • Kinetic Studies : Monitor enone formation via UV-vis at λ ~300 nm to track conjugation development .
  • Isotopic Labeling : Use 18O^{18}O-labeled reagents to trace oxygen incorporation in the pyridazin-3-yloxy group via mass spectrometry .
  • Computational Transition-State Analysis : Identify rate-determining steps (e.g., nucleophilic attack on the carbonyl) using QM/MM simulations .

Data Contradiction Analysis

Q. How to resolve discrepancies in melting points between synthesized batches?

  • Methodology :

  • Polymorph Screening : Perform solvent-mediated crystallization (e.g., EtOAc vs. MeOH) and analyze via PXRD to detect polymorphic forms .
  • Purity Assessment : Use HPLC (C18 column, 1.0 mL/min acetonitrile/water gradient) to quantify impurities >0.1% .

Q. Why do NMR spectra show unexpected splitting in the pyrrolidinyl region?

  • Methodology :

  • Dynamic Effects : Variable-temperature NMR (25–60°C) to assess restricted rotation of the pyridazin-3-yloxy group .
  • Chiral Centers : Check for diastereomerism via chiral HPLC (e.g., Chiralpak IA column, hexane/IPA eluent) if asymmetric synthesis is involved .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.